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Compound of Interest

Compound Name: Methyl 4-hydroxyphenyllactate

Cat. No.: B123307

Foreword

Methyl 4-hydroxyphenyllactate (MeHPLA), an endogenous compound found in various
biological systems, has emerged as a molecule of significant interest in the fields of oncology,
cell biology, and dermatology. This technical guide provides a comprehensive overview of the
pharmacological profile of MeHPLA, intended for researchers, scientists, and professionals in
drug development. Our exploration will delve into its mechanism of action, potential therapeutic
applications, and the experimental methodologies crucial for its study. We will navigate through
its known biological activities and highlight areas that warrant further investigation, offering a
holistic perspective on this intriguing molecule.

Chemical Identity and Properties

Methyl 4-hydroxyphenyllactate is the methyl ester of 4-hydroxyphenyllactic acid (HPLA). Its
fundamental chemical and physical properties are summarized below.
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Property Value Source

Methyl p-hydroxyphenyllactate;
2-Hydroxy-3-(4-

Synonyms Y Y3 o ] [1]
hydroxyphenyl)propionic acid

methyl ester

CAS Number 51095-47-7 [1]
Molecular Formula C10H1204 [1]
Molecular Weight 196.20 g/mol [2]
Boiling Point (Predicted) 356.2 + 27.0 °C at 760 mmHg [3]
Density (Predicted) 1.265 + 0.06 g/cm?3 [3]
pKa (Predicted) 9.77£0.15 [3]

Pharmacodynamics: A Tale of Two Binding Sites

The primary mechanism of action of Methyl 4-hydroxyphenyllactate revolves around its
function as a high-affinity ligand for nuclear type Il estrogen binding sites.[4] This interaction is
central to its role as an inhibitor of cell growth and proliferation.[2][4]

The Nuclear Type Il Binding Site: A Non-Classical
Estrogen Receptor

It is crucial to distinguish the nuclear type Il binding site from the classical nuclear estrogen
receptor (ERa and ER) that mediates the genomic effects of estradiol. The type Il site
represents a distinct class of estrogen binding sites whose precise molecular identity is still
under investigation. MeHPLA's high binding affinity for this site suggests a specific and
targeted mode of action.[4]

Inhibition of Cell Proliferation: The Core
Pharmacological Effect

The binding of MeHPLA to nuclear type Il sites triggers a cascade of events that ultimately
leads to the inhibition of cell growth. This has been most notably demonstrated in MCF-7
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human breast cancer cells, where MeHPLA effectively curtails proliferation.[4] In stark contrast,
its corresponding acid, p-hydroxyphenyllactic acid (HPLA), exhibits a significantly lower affinity
for these sites and consequently lacks the same inhibitory effect on MCF-7 cell growth.[4]

The proposed signaling pathway for MeHPLA's anti-proliferative action is depicted below:
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Figure 1: Proposed signaling pathway of MeHPLA's anti-proliferative action.

Potential Therapeutic Applications

The unique pharmacological profile of MeHPLA positions it as a candidate for several
therapeutic applications.

Oncology: A Focus on Breast Cancer

The demonstrated ability of MeHPLA to inhibit the growth of MCF-7 human breast cancer cells
in vitro and block estradiol-stimulated uterine growth in vivo makes it a compelling candidate for
further investigation as an anticancer agent.[4] Its presence in normal tissues and absence in
malignant tissues further underscores its potential as a regulator of normal cell growth that is
lost during carcinogenesis.[4]

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/3366774/
https://pubmed.ncbi.nlm.nih.gov/3366774/
https://www.benchchem.com/product/b123307?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/3366774/
https://pubmed.ncbi.nlm.nih.gov/3366774/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Dermatology: Skin Brightening and Antioxidant
Properties

MeHPLA is utilized in skincare formulations for its antioxidant and skin-brightening properties.
[5] It is suggested to reduce the appearance of dark spots by inhibiting melanin production and
to protect against oxidative stress, a key factor in skin aging.[5] The antioxidant potential of
MeHPLA is likely inherited from its phenolic structure, a common feature of many natural
antioxidants.[6] The related acid, HPLA, has also been shown to decrease the production of
reactive oxygen species (ROS).[7]

Putative Anti-inflammatory Effects

While direct evidence for the anti-inflammatory activity of MeHPLA is currently lacking, related
compounds offer a strong rationale for investigating this potential. For instance, Methyl p-
hydroxycinnamate has been shown to suppress lipopolysaccharide-induced inflammatory
responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO),
PGE-z, IL-13, and TNF-a.[8] Similarly, another structurally related compound, Methyl 2-[3-(4-
hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, is a potent inhibitor of inflammatory
cytokines.[9] These findings suggest that MeHPLA may exert anti-inflammatory effects through
similar mechanisms.

Pharmacokinetics: An Area for Future Research

Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of
Methyl 4-hydroxyphenyllactate is not yet available in the public domain. Based on its
chemical structure as a methyl ester, it is plausible that a primary metabolic pathway in vivo
would be hydrolysis to its corresponding carboxylic acid, p-hydroxyphenyllactic acid (HPLA).
HPLA is a known human metabolite of tyrosine.[7] Understanding the pharmacokinetic profile
of MeHPLA is a critical next step in its development as a therapeutic agent.

Toxicology

Currently, there is a paucity of data regarding the toxicological profile of Methyl 4-
hydroxyphenyllactate. Comprehensive safety and toxicity studies are imperative to ascertain
its therapeutic window and potential adverse effects before it can be considered for clinical
applications.
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Experimental Protocols

To facilitate further research into the pharmacological profile of MeHPLA, the following
experimental workflows are provided as a guide.

Cell Proliferation Assay (MCF-7 Cells)

This protocol outlines a standard procedure to assess the anti-proliferative effects of MeHPLA
on MCF-7 human breast cancer cells.
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Figure 2: Workflow for a cell proliferation assay.

Step-by-Step Methodology:
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e Cell Culture: Maintain MCF-7 cells in appropriate growth medium supplemented with fetal
bovine serum and antibiotics.

o Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells
per well.

o Adherence: Incubate the plates for 24 hours to allow the cells to attach to the bottom of the
wells.

o Treatment: Prepare serial dilutions of MeHPLA in the growth medium. Remove the old
medium from the wells and add the MeHPLA-containing medium. Include wells with vehicle
control (e.g., DMSO or ethanol) and untreated cells.

 Incubation: Incubate the treated plates for a period of 48 to 72 hours.

» Proliferation Assay: Add a proliferation reagent such as MTT or WST-1 to each well and
incubate for 2-4 hours.

o Measurement: Measure the absorbance at the appropriate wavelength using a microplate
reader.

e Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the half-maximal inhibitory concentration (ICso) of MeHPLA.

Competitive Binding Assay for Nuclear Type Il Sites

This protocol describes a method to determine the binding affinity of MeHPLA to nuclear type Il
estrogen binding sites.

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Isolate cell nuclei from
a suitable source (e.g., rat uterus)

Incubate nuclei with a fixed
concentration of radiolabeled
estradiol ([*H]E2) and varying

concentrations of MeHPLA

:

Separate bound from free
radioligand (e.g., filtration,
centrifugation)

:

Quantify the amount of
bound [3H]E2 using
scintillation counting

Plot the displacement curve
and calculate the Ki of MeHPLA

Click to download full resolution via product page

Figure 3: Workflow for a competitive binding assay.

Step-by-Step Methodology:

¢ Nuclear Preparation: Isolate nuclei from a tissue known to express nuclear type Il sites, such
as the rat uterus, using differential centrifugation.

¢ Binding Reaction: In a series of tubes, incubate the isolated nuclei with a constant, low
concentration of radiolabeled estradiol (e.g., [*H]E2) and increasing concentrations of
unlabeled MeHPLA. Include tubes for total binding (only [*H]Ez2) and non-specific binding
(with a large excess of unlabeled estradiol).
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» Separation: After incubation, separate the bound radioligand from the free radioligand. This
can be achieved by rapid filtration through glass fiber filters or by centrifugation.

» Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation
counter.

e Analysis: Calculate the specific binding at each concentration of MeHPLA. Plot the
percentage of specific binding against the logarithm of the MeHPLA concentration to
generate a displacement curve. From this curve, the ICso can be determined and the
inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Quantification in Biological Samples

A sensitive method for the quantification of MeHPLA in biological matrices like serum can be
adapted from validated UPLC-MS/MS methods developed for its precursor, 4-
hydroxyphenyllactic acid.[10][11]

Key Steps:

o Sample Preparation: Protein precipitation with methanol is an effective method for extracting
small molecules like MeHPLA from serum.[11]

o Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of
mobile phases such as water with formic acid and acetonitrile.

e Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple
reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-
product ion transitions for MeHPLA would need to be optimized.

» Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Synthesis and Formulation

While detailed synthesis protocols for Methyl 4-hydroxyphenyllactate are not widely
published in peer-reviewed literature, it can be synthesized through standard esterification of 4-
hydroxyphenyllactic acid. For research purposes, it is commercially available from several
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chemical suppliers.[3] Formulation of MeHPLA for in vitro and in vivo studies requires careful
consideration of its solubility and stability.

Future Directions

The pharmacological profile of Methyl 4-hydroxyphenyllactate is a promising area of
research. To fully realize its therapeutic potential, future studies should focus on:

o Elucidating the detailed molecular identity and signaling pathway of the nuclear type II
binding site.

o Conducting comprehensive in vivo studies to evaluate the anticancer efficacy of MeHPLA in
various cancer models.

¢ Investigating the direct anti-inflammatory and antioxidant properties of MeHPLA.
o Characterizing the full pharmacokinetic and toxicological profile of the compound.

» Exploring its potential in other therapeutic areas, such as cardiovascular and
neurodegenerative diseases, where inflammation and oxidative stress play a key role.[12]
[13]

Conclusion

Methyl 4-hydroxyphenyllactate is a fascinating endogenous molecule with a distinct
pharmacological profile centered on its interaction with nuclear type Il estrogen binding sites,
leading to the inhibition of cell proliferation. Its demonstrated anti-cancer potential in breast
cancer models, coupled with its use in dermatology and putative anti-inflammatory and
antioxidant properties, makes it a compelling subject for further research and development. The
methodologies outlined in this guide provide a framework for the scientific community to further
unravel the therapeutic promise of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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